molecular formula C22H20N2O4S B11469198 6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11469198
M. Wt: 408.5 g/mol
InChI Key: HUVXOSRQCUGAFM-UHFFFAOYSA-N
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Description

6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thienopyridine core.

    Functional Group Introduction: The hydroxyl and methoxy groups are introduced through selective functionalization reactions, such as hydroxylation and methylation.

    Amide Formation: The final step involves the formation of the carboxamide group through a reaction between the carboxylic acid derivative and an amine, typically under dehydrating conditions using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine under hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas are common.

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for electrophilic substitution or nucleophiles like NaOH for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with specific enzymes or receptors could make it a lead compound for the development of new drugs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which 6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-3-methoxyphenyl derivatives: These compounds share similar functional groups and may exhibit comparable reactivity.

    Thienopyridine derivatives: Compounds with a thienopyridine core structure, which may have similar synthetic routes and applications.

Uniqueness

What sets 6-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-3-methyl-N-phenyl-4,5-dihydrothieno[2,3-b]pyridine-2-carboxamide apart is its combination of functional groups and the specific arrangement of these groups within the molecule. This unique structure could confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-3-methyl-6-oxo-N-phenyl-5,7-dihydro-4H-thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-12-19-15(13-8-9-17(28-2)16(25)10-13)11-18(26)24-22(19)29-20(12)21(27)23-14-6-4-3-5-7-14/h3-10,15,25H,11H2,1-2H3,(H,23,27)(H,24,26)

InChI Key

HUVXOSRQCUGAFM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(CC(=O)N2)C3=CC(=C(C=C3)OC)O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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